molecular formula C18H19ClN4O B3360678 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- CAS No. 89459-62-1

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-

Cat. No. B3360678
CAS RN: 89459-62-1
M. Wt: 342.8 g/mol
InChI Key: JTQUOKVNZGTEQK-UHFFFAOYSA-N
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Description

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- is a chemical compound . It is also known as 9-Amino-7-chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide . The molecular formula of this compound is C18H19ClN4O and it has a molecular weight of 342.82 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C18H19ClN4O and a molecular weight of 342.82 .

properties

IUPAC Name

9-amino-7-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-23(2)9-8-21-18(24)13-5-3-4-12-16(20)14-10-11(19)6-7-15(14)22-17(12)13/h3-7,10H,8-9H2,1-2H3,(H2,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQUOKVNZGTEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)Cl)N=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276424
Record name 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-

CAS RN

89459-62-1
Record name 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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